N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Description
N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex heterocyclic compound featuring a fused bicyclic scaffold with a methanopyridodiazocine core. Key structural elements include:
- A benzyl substituent at the N-position, enhancing lipophilicity and steric bulk.
- A carbothioamide (-C(=S)NH₂) moiety at the 3-position, which distinguishes it from carboxamide analogs by introducing sulfur-based electronic and steric effects.
Properties
IUPAC Name |
N-benzyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18-8-4-7-17-16-9-15(12-22(17)18)11-21(13-16)19(24)20-10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSRCGMAWOKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves a multi-step process starting from commercially available precursorsIndustrial Production Methods: Scaling up this compound for industrial applications might involve optimizing these reactions in terms of yield, purity, and cost-efficiency, potentially leveraging continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to introduce new functional groups or alter existing ones.
Reduction: Similarly, reduction reactions can modify the oxidation state of the compound, influencing its chemical behavior.
Substitution: This compound is likely to engage in nucleophilic substitution reactions given its structure. Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. Major Products: The products formed depend on the specific reaction pathway chosen, typically resulting in modified derivatives of the parent compound with potentially enhanced or altered properties.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting candidate for studying novel synthetic routes and chemical behaviors. Biology: It may have potential as a bioactive molecule, engaging with biological targets in research studies. Medicine: Its structural features suggest possible medicinal applications, perhaps as a lead compound in drug discovery. Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide exerts its effects would likely involve specific interactions with molecular targets, such as proteins or nucleic acids. These interactions may modulate biochemical pathways, influencing biological outcomes.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The carbothioamide group in the target compound may confer stronger hydrogen-bonding and metal-chelating capabilities compared to carboxamides (e.g., ’s compound) due to sulfur’s polarizability . Benzyl vs.
Biological Activity :
- The N-allyl-dibromo-carboxamide analog () demonstrated antiviral activity against H1N1 and parainfluenza virus type 3, suggesting that bromination and allylation at specific positions enhance bioactivity . The target compound’s lack of bromine and substitution at the benzyl position may limit similar efficacy without further modification.
Synthetic Accessibility: Derivatives with ester groups (e.g., –5) are synthesized via one-pot reactions with moderate yields (51–61%), whereas methanopyridodiazocine derivatives often require multi-step protocols . The discontinued status of the parent carbothioamide () may reflect synthetic challenges or stability issues .
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, analogs provide insights:
- Melting Points : Tetrahydroimidazo[1,2-a]pyridine derivatives (–5) melt between 215–245°C, suggesting high thermal stability due to rigid fused rings .
Structural Characterization Techniques
All compounds were validated via:
- NMR Spectroscopy : Proton and carbon chemical shifts confirm substituent placement and ring conformation (e.g., ’s dibromo-carboxamide showed distinct shifts at 7.5–0 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry ensured molecular weight accuracy (e.g., ’s compound: calc. 550.0978, found 550.0816) .
Biological Activity
N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex ring system that includes a methanopyrido structure and functional groups such as carbonyl and thioamide. Its molecular formula is , with a molecular weight of 339.46 g/mol. The unique structure suggests diverse interactions with biological targets.
The biological activity of this compound likely involves:
- Protein Interaction : Binding to specific proteins which may modulate their activity.
- Nucleic Acid Interaction : Potentially affecting DNA or RNA synthesis or stability.
These interactions can influence various biochemical pathways leading to therapeutic effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance:
- Antibacterial : Compounds with similar frameworks have been reported to inhibit bacterial growth effectively.
- Antifungal : Some derivatives demonstrate antifungal activities against common pathogens.
Anticancer Activity
The potential anticancer properties of N-benzyl derivatives have been explored in various studies:
- Cell Line Studies : Cytotoxicity assays on cancer cell lines (e.g., HepG2) indicate that compounds with similar structures can induce apoptosis and inhibit proliferation.
Anti-inflammatory Activity
Compounds in this class have been noted for their ability to reduce inflammation markers in vitro and in vivo.
Case Studies
Several studies have investigated the biological activity of compounds related to N-benzyl-8-oxo derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition of E. coli and S. aureus growth. |
| Study B | Anticancer | Induced apoptosis in HepG2 cells with IC50 values indicating potency. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
Comparative Analysis with Similar Compounds
N-benzyl-8-oxo derivatives can be compared with other bioactive compounds to highlight their unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Similar ring structure | Potent anticancer agent |
| Compound Y | Lacks thioamide group | Moderate antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : One-pot multi-step reactions are commonly employed for similar fused heterocyclic systems. For example, cyclocondensation of amino-pyridones with carboxamides (Scheme 5 in ) can be adapted. Key parameters include:
- Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of thiourea intermediates).
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves isomers .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between methine, methylene, and quaternary carbons. For example, the 8-oxo group typically appears as a singlet near δ 170–175 ppm in ¹³C NMR .
- IR : Confirm the carbothioamide (-C(=S)NH-) via S-H stretching (2550–2600 cm⁻¹) and C=S absorption (1200–1250 cm⁻¹) .
- HRMS : Match experimental [M+H]⁺ values with theoretical masses (error < 2 ppm) to verify molecular formula .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation (analogous to safety guidelines in ).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following EN 14042 standards .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 1S,5R vs. 1R,5S configurations) affect the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., L-alanine derivatives) to control configuration during cyclization ( ).
- Activity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) for enantiomers. Computational docking (AutoDock Vina) can predict binding affinity differences .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or HRMS adducts)?
- Methodological Answer :
- 2D NMR : Perform NOESY to distinguish between regioisomers (e.g., benzyl group positioning).
- HRMS Adducts : Use ammonium formate in ESI to suppress sodium/potassium adducts. Re-analyze samples with LC-MS/MS in MRM mode .
Q. How can computational modeling (DFT, MD) predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify labile bonds (e.g., C-S in carbothioamide).
- MD Simulations : Simulate aqueous solubility and degradation pathways using GROMACS with TIP3P water model .
Experimental Design and Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?
- Methodological Answer :
- Fluorescence Polarization : Measure binding to ATP-binding pockets (e.g., kinases) using TAMRA-labeled probes.
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kₐ, k𝒹) with immobilized recombinant proteins .
Q. How can reaction kinetics be monitored in real time to optimize catalytic steps during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
